2-(2-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine
Description
Properties
Molecular Formula |
C15H19ClN2O |
|---|---|
Molecular Weight |
278.78 g/mol |
IUPAC Name |
[2-(2-chlorophenyl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C15H19ClN2O/c16-12-6-2-1-5-11(12)14-8-4-10-18(14)15(19)13-7-3-9-17-13/h1-2,5-6,13-14,17H,3-4,7-10H2/t13-,14?/m0/s1 |
InChI Key |
FGYJMUPRLXSXHW-LSLKUGRBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCCC2C3=CC=CC=C3Cl |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Pyrrolidine-2-Carboxylate Intermediates and Epimer Separation (Patent CA3180417A1)
A prominent method involves the preparation of (2S,5R)-methyl 5-(2-chlorophenyl)pyrrolidine-2-carboxylate hydrochloride as a key intermediate, followed by further acylation to obtain the final compound.
Starting Materials: The synthesis begins with a brominated Boc-protected pyrrolidine derivative and 2-chlorophenyl precursors.
Knochel-Grignard Reaction: A Grignard reagent derived from isopropyl magnesium chloride and lithium chloride is reacted with the brominated intermediate to form a mixture of epimers (4a and 4b).
Epimer Ratio and Separation: The epimer mixture is treated with hydrochloric acid in an alcohol solvent (e.g., isopropyl alcohol or methanol) to crystallize the hydrochloride salt (6.HCl) with an epimer ratio of at least 4:1 favoring the desired stereoisomer.
Recrystallization: Further purification is achieved by recrystallization in alcohol solvents or isopropyl acetate mixtures.
Subsequent Acylation: The purified intermediate is then acylated with a methoxy-biphenyl carboxylic acid derivative to afford the final compound.
Reaction Conditions and Solvents:
| Step | Conditions | Solvent(s) | Notes |
|---|---|---|---|
| Knochel-Grignard Reaction | Room temperature, aqueous acid quench | THF or similar ethers | Generates epimer mixture |
| Epimer Crystallization | Presence of HCl, 0–25 °C | Isopropyl alcohol, methanol, isopropyl acetate | Selective crystallization of epimers |
| Acylation | Mild conditions, use of acetic acid as catalyst | Dichloromethane or similar | Forms amide bond |
This method is advantageous due to its stereoselectivity and the ability to isolate the desired epimer efficiently.
Pyrrolidine-2-Carbonyl Chloride Route and Amide Formation (Research Article, 2014)
Another approach involves converting pyrrolidine-2-carboxylic acid (L-proline) to the corresponding acid chloride, which is then reacted with substituted aromatic amines to form the pyrrolidine-2-carboxamide derivatives.
Conversion to Acid Chloride: L-proline is treated with phosphorus pentachloride (PCl5) in the presence of acetyl chloride under dry conditions, heated to about 35 °C for several hours to form pyrrolidine-2-carbonyl chloride.
Amide Formation: The acid chloride intermediate is reacted with 2-chlorophenyl amines (or other substituted anilines) in acetone under reflux conditions for about 8 hours to yield the corresponding carboxamide.
Purification: The reaction mixture is neutralized and extracted with ethyl acetate, followed by drying and purification.
| Step | Reagents & Conditions | Solvent | Temperature | Time |
|---|---|---|---|---|
| Acid Chloride Formation | PCl5, acetyl chloride | Neat or dry solvent | 35 °C | 8 hours |
| Amide Coupling | Substituted aniline, reflux | Acetone | Reflux | 8 hours |
| Work-up & Purification | Neutralization with NaOH, extraction | Ethyl acetate | Room temp | - |
This method is straightforward and allows for the introduction of various substituted phenyl groups, including 2-chlorophenyl, to the pyrrolidine-2-carbonyl moiety.
N-Acylation of L-Proline with Chloroacetyl Chloride (Beilstein Journal, 2008)
This synthesis focuses on preparing 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, a crucial intermediate structurally related to the target compound.
Procedure Summary:
L-proline is suspended in tetrahydrofuran (THF).
Chloroacetyl chloride is added at room temperature, and the mixture is refluxed for 2 hours.
After reaction completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate.
The product is isolated by drying and concentration.
The reaction proceeds rapidly (2 hours) at reflux in THF, compared to earlier reported methods requiring low temperature and longer times.
No need for protection/deprotection steps, simplifying the process.
This intermediate can be further converted into amides or nitriles for subsequent transformations toward the target compound.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Intermediate | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Epimer Separation & Acylation | Brominated Boc-pyrrolidine derivative | (2S,5R)-methyl 5-(2-chlorophenyl)pyrrolidine-2-carboxylate hydrochloride | Grignard reaction, crystallization, acylation | High stereoselectivity, good purity | Requires epimer separation step |
| Acid Chloride & Amide Formation | L-proline | Pyrrolidine-2-carbonyl chloride | Acid chloride formation, amide coupling | Versatile for various substituted phenyls | Use of corrosive reagents (PCl5) |
| N-Acylation with Chloroacetyl Chloride | L-proline | 1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | N-acylation | Simple, fast, no protection needed | Intermediate requires further steps |
Analytical and Purification Techniques
Epimer Ratio Determination: Crystallization in acidic alcohol solvents allows selective isolation of desired stereoisomers, with epimer ratios confirmed by chromatographic methods.
Purity Assessment: Thin-layer chromatography (TLC), elemental analysis, and spectroscopic techniques such as ^1H NMR and IR spectroscopy are routinely employed to confirm compound identity and purity.
Isolation: Organic solvent extraction, recrystallization, and drying under vacuum are standard for isolating intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of halogenated pyrrolidine derivatives. Key structural analogs and their distinguishing features are summarized below:
Substituent Position Variations
2-(3-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride (CAS: 1423043-76-8)
- Structural Difference : Chlorine at the 3-position of the phenyl ring instead of 2.
2-(2-Methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride (CAS: 1423043-74-6)
Core Structural Modifications
(S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride (CAS: 1360442-34-7)
- Structural Difference : Lacks the (2S)-pyrrolidine-2-carbonyl moiety.
(2S)-1-(4-Chlorophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]pyrrolidine-2-carboxamide (CAS: 956240-11-2)
Halogenated Analogs
(S)-2-(2-Bromo-5-fluorophenyl)pyrrolidine (CAS: 1228557-32-1)
Data Tables
Table 1: Structural and Identifier Comparison
| Compound Name | CAS Number | Molecular Formula | Key Substituents |
|---|---|---|---|
| 2-(2-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride | 10-F646405* | C₁₆H₂₀ClN₂O·HCl | 2-chlorophenyl, (2S)-pyrrolidine-2-carbonyl |
| 2-(3-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride | 1423043-76-8 | C₁₆H₂₀ClN₂O·HCl | 3-chlorophenyl |
| 2-(2-Methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride | 1423043-74-6 | C₁₆H₂₃ClN₂O | 2-methylphenyl |
| (S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride | 1360442-34-7 | C₁₀H₁₁ClN·HCl | No carbonyl group |
Table 2: Hypothetical Property Comparisons (Inferred from Structural Features)
| Compound Name | Lipophilicity (LogP)* | Solubility (mg/mL)* | Steric Hindrance |
|---|---|---|---|
| This compound | Moderate (~2.5) | Low (~0.1) | Moderate |
| 2-(3-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine | Moderate (~2.5) | Low (~0.1) | Lower |
| 2-(2-Methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine | High (~3.0) | Very Low (<0.05) | Higher |
| (S)-2-(2-Chlorophenyl)pyrrolidine | Low (~1.8) | Moderate (~1.0) | Minimal |
Research Implications and Gaps
- Synthetic Utility : The discontinued status of the hydrochloride salt () highlights challenges in sourcing, necessitating in-house synthesis for further studies.
- Comparative Studies Needed : Positional isomerism (2- vs. 3-chloro) and substituent effects (methyl, bromo) warrant systematic evaluation of bioactivity and physicochemical properties.
Biological Activity
2-(2-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a chlorophenyl group and a pyrrolidine moiety, making it a candidate for various therapeutic applications.
- Molecular Formula : C14H18ClN3O
- Molecular Weight : 273.76 g/mol
- CAS Number : 1423043-73-5
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
- Antiviral Activity : Preliminary studies indicate that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viruses, including HIV and influenza .
- Antidepressant Potential : Research suggests that pyrrolidine derivatives can act as ligands for serotonin receptors, indicating potential antidepressant activity. Compounds structurally related to this compound have been evaluated for their interaction with serotonin transporter proteins (SERT) and 5-HT1A receptors .
- Neuroprotective Effects : Some studies have indicated that certain pyrrolidine-based compounds may offer neuroprotective benefits, potentially aiding in conditions like neurodegeneration .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- Study on Pyrrolidine Derivatives : A study published in MDPI highlighted the synthesis of novel pyrrolidine derivatives and their biological evaluations, showing that specific modifications could enhance their efficacy against viral infections .
- Antidepressant Evaluation : In another research effort, compounds were synthesized and tested for their ability to bind to serotonin receptors. Results indicated that modifications to the pyrrolidine structure could significantly influence biological activity, suggesting a pathway for developing new antidepressant medications .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the established synthetic routes for 2-(2-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine, and how can reaction conditions be optimized?
A common approach involves coupling a 2-chlorophenyl-substituted pyrrolidine precursor with a chiral (2S)-pyrrolidine-2-carbonyl moiety. For example, chloroacetylation of L-proline derivatives (as in ) can be adapted by substituting reagents to introduce the 2-chlorophenyl group. Optimization includes controlling reaction temperature (e.g., reflux in THF), stoichiometry of coupling agents (e.g., dicyclohexylcarbodiimide), and purification via crystallization or chromatography. Monitoring reaction progress with TLC or HPLC ensures yield and purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : To confirm stereochemistry and substituent placement, particularly for the chiral (2S)-pyrrolidine center.
- X-ray Crystallography : Using programs like SHELX () to resolve crystal structures and validate bond angles/planarity.
- Mass Spectrometry : For molecular weight verification and fragmentation pattern analysis.
- Chiral HPLC : To assess enantiomeric purity, critical given the compound’s stereospecific bioactivity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to potential irritant properties (similar to ).
- Storage : Keep in airtight containers at -20°C to prevent degradation.
- Disposal : Follow hazardous waste regulations, as outlined in safety data sheets for structurally related chlorophenyl-pyrrolidine derivatives .
Advanced Research Questions
Q. How can enantiomeric purity be rigorously ensured during large-scale synthesis?
Employ chiral stationary phases in HPLC for batch analysis. Asymmetric synthesis strategies, such as using enantioselective catalysts (e.g., L-proline-derived organocatalysts), can enhance stereochemical control. highlights the use of L-proline as a chiral building block, which can be adapted to minimize racemization during acyl transfer steps .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, concentration ranges).
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., ’s cyclopentyl analog) to identify structure-activity relationships (SAR).
- Target Validation : Use knockout models or competitive binding assays to confirm specificity for purported targets (e.g., enzymes or receptors) .
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Solvent Screening : Test polar/non-polar solvent mixtures (e.g., ethyl acetate/hexane) to induce slow crystallization.
- Temperature Gradients : Gradual cooling from reflux to room temperature enhances crystal lattice formation.
- SHELX Refinement : Apply iterative refinement cycles () to resolve disordered regions, particularly around the chlorophenyl group .
Q. Which computational methods are suitable for modeling interactions between this compound and biological targets?
- Molecular Docking : Use PubChem-derived 3D structures () with software like AutoDock to predict binding affinities.
- MD Simulations : Analyze stability of ligand-target complexes in physiological conditions (e.g., solvation models).
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. other halogens) with activity data to guide derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
